molecular formula C9H19NO3 B2465998 Tert-butyl (3R)-3-amino-4-methoxybutanoate CAS No. 2277434-36-1

Tert-butyl (3R)-3-amino-4-methoxybutanoate

Cat. No. B2465998
CAS RN: 2277434-36-1
M. Wt: 189.255
InChI Key: AOMHALUCGVHHNG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-4-methoxybutanoate is a chemical compound with the molecular formula C9H19NO3. It is also known as tert-butyl (R)-3-amino-4-methoxybutyrate or tert-butyl (3R)-3-amino-4-methoxybutyric acid. This compound is a chiral molecule, which means that it has two enantiomers, or mirror-image forms, that are not superimposable. Tert-butyl (3R)-3-amino-4-methoxybutanoate has various applications in scientific research, particularly in the study of biochemical and physiological effects.

Mechanism Of Action

Tert-butyl (3R)-3-amino-4-methoxybutanoate acts as a competitive antagonist for the NMDA receptor and a positive allosteric modulator for the GABA receptor. This means that it can bind to the receptor and either block or enhance its activity, respectively. By modulating the activity of these receptors, tert-butyl (3R)-3-amino-4-methoxybutanoate can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
Tert-butyl (3R)-3-amino-4-methoxybutanoate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to enhance GABA-mediated inhibition in the brain, which can lead to sedative and anxiolytic effects. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

Tert-butyl (3R)-3-amino-4-methoxybutanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that its enantiomers can be separated and studied independently. This allows for a more detailed understanding of its mechanism of action and physiological effects. Additionally, tert-butyl (3R)-3-amino-4-methoxybutanoate has a relatively high affinity for its target receptors, which makes it a useful tool for studying their function.
However, there are also some limitations to the use of tert-butyl (3R)-3-amino-4-methoxybutanoate in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret its effects on behavior and cognition.

Future Directions

There are several future directions for research on tert-butyl (3R)-3-amino-4-methoxybutanoate. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as stroke, traumatic brain injury, and epilepsy. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin. Finally, the development of more selective ligands for the NMDA and GABA receptors could lead to a better understanding of their function and potential therapeutic applications.

Synthesis Methods

Tert-butyl (3R)-3-amino-4-methoxybutanoate can be synthesized using a multistep process starting from commercially available starting materials. One common method involves the use of tert-butyl bromoacetate and L-tert-leucine, which are reacted in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium methoxide to form the final product.

Scientific Research Applications

Tert-butyl (3R)-3-amino-4-methoxybutanoate has been used in various scientific research applications, particularly in the study of neurotransmitter receptors in the brain. For example, it has been used as a ligand for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Tert-butyl (3R)-3-amino-4-methoxybutanoate has also been used in the study of the GABA receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

tert-butyl (3R)-3-amino-4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)5-7(10)6-12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMHALUCGVHHNG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-3-amino-4-methoxybutanoate

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